molecular formula C19H19N3O4S B3581482 ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3581482
M. Wt: 385.4 g/mol
InChI Key: CHRGEDJSVLDMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity . The compound can also modulate signaling pathways related to apoptosis and cell survival, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-methyl-3-[2-(4-methylanilino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-19(25)16-12(3)15-17(27-16)20-10-22(18(15)24)9-14(23)21-13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRGEDJSVLDMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

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